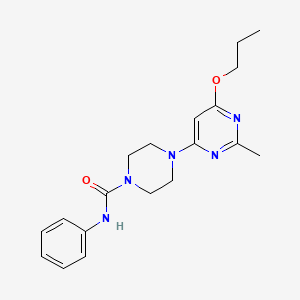

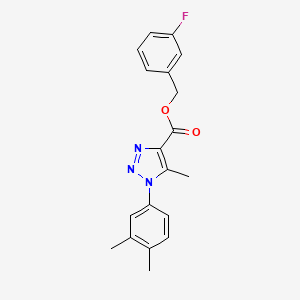

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer potential characteristics of the compound . For instance, paper discusses a radioiodinated 1-carboxamidino-4-phenylpiperazine, which shares a similar piperazine backbone and phenyl substitution. This suggests that the compound of interest may also exhibit affinity for certain biological targets, such as adrenal and myocardial tissues.

Synthesis Analysis

The synthesis of related compounds, such as the 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides discussed in paper , involves a multi-step process starting from itaconic acid. This process includes amidation steps, which are likely relevant to the synthesis of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide. The parallel solution-phase approach mentioned could potentially be adapted for the synthesis of the compound , suggesting a feasible route for its production.

Molecular Structure Analysis

While the molecular structure of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is not explicitly analyzed in the papers, the structure of similar compounds, such as the radioiodinated 1-carboxamidino-4-phenylpiperazine in paper , provides a basis for understanding the structural features that may influence binding and selectivity. The presence of a piperazine ring and a phenyl group is likely to impact the compound's three-dimensional conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide. However, the fluorescent labelling reagent discussed in paper involves the reaction of a phenylsulfonyl semipiperazide with carboxylic acids, indicating that the piperazine moiety can participate in reactions under certain conditions. This suggests that the compound of interest may also undergo reactions with specific functional groups under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not detailed in the provided papers. However, the high specific activity and rapid purification of the radioiodinated 1-carboxamidino-4-phenylpiperazine mentioned in paper imply that similar compounds may also exhibit distinct physical properties, such as solubility and stability, which are crucial for their potential use in imaging. The fluorescent derivatives produced in paper also highlight the potential for the compound of interest to be used in analytical applications, given its structural similarities.

properties

IUPAC Name |

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-3-13-26-18-14-17(20-15(2)21-18)23-9-11-24(12-10-23)19(25)22-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREUOOPYHFSIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)

![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)

![N-(4-acetylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3019960.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)